N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride
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Overview
Description
“N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Metal Complexes : N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride and its derivatives have been used in synthesizing metal complexes, such as with copper and cobalt. These complexes have been structurally characterized, showing octahedral and tetrahedral geometries for Cu(II) and Co(II) complexes, respectively. They also exhibit interesting antibacterial activities against various bacterial strains (Khatiwora et al., 2013).
Molecular Interaction Studies
- Interaction with CB1 Cannabinoid Receptor : Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been studied for their interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship models (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Studies
- Inhibiting Angiogenesis : Derivatives of this compound have been tested for their anti-angiogenic capabilities using models like chick chorioallantoic membrane (CAM). These compounds have shown significant activity in blocking the formation of blood vessels, indicating potential as anticancer agents (Kambappa et al., 2017).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : Certain analogs of this compound have been characterized as kappa-opioid receptor antagonists. These have shown potential in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Glycine Transporter Inhibition
- CNS Multiparameter Optimization : Piperidine derivatives have been identified as potent and orally available glycine transporter 1 inhibitors. This discovery was aided by CNS multiparameter optimization, indicating potential applications in neuroscience (Yamamoto et al., 2016).
Corrosion Inhibition Studies
- Inhibiting Iron Corrosion : Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Piperidine derivatives, including “N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Mechanism of Action
Target of Action
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is a derivative of piperidine . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWZJRBJROOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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